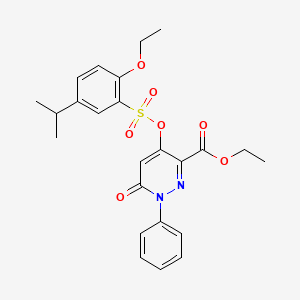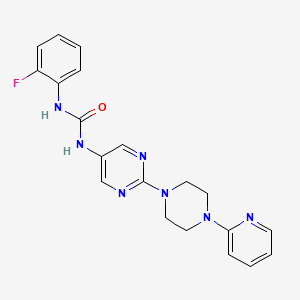![molecular formula C17H15NO B2787306 2-[(1-Naphthylamino)methyl]phenol CAS No. 351004-50-7](/img/structure/B2787306.png)
2-[(1-Naphthylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Naphthylamino)methyl]phenol, also known as NAMPA, is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine that is derived from the naphthalene family of compounds. This compound has been used in a variety of biochemical and physiological experiments, and it has a wide range of potential applications in the future.
科学研究应用
2-[(1-Naphthylamino)methyl]phenol has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling, and drug metabolism. It has also been used in the study of the effects of environmental pollutants on the human body. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been used in the study of the effects of various drugs on the central nervous system.
作用机制
2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain proteins involved in cell signaling, such as MAPK and PI3K. Furthermore, 2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain drug metabolizing enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
2-[(1-Naphthylamino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and focus. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been shown to reduce inflammation and pain, as well as to reduce oxidative stress. Furthermore, 2-[(1-Naphthylamino)methyl]phenol has been shown to have a neuroprotective effect, which can help protect the brain from damage caused by environmental pollutants.
实验室实验的优点和局限性
2-[(1-Naphthylamino)methyl]phenol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without significant degradation. Additionally, 2-[(1-Naphthylamino)methyl]phenol is non-toxic and has a low risk of causing side effects. However, 2-[(1-Naphthylamino)methyl]phenol does have some limitations. It is not as potent as some other compounds, and it can be difficult to control the dosage.
未来方向
2-[(1-Naphthylamino)methyl]phenol has a wide range of potential future directions. It could be used to study the effects of environmental pollutants on the human body, as well as the effects of various drugs on the central nervous system. Additionally, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the brain, such as antidepressants and antipsychotics. Furthermore, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the heart, such as antiarrhythmic drugs. Finally, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the immune system, such as immunosuppressants.
合成方法
2-[(1-Naphthylamino)methyl]phenol is synthesized through a multi-step process. The first step involves the formation of naphthylhydrazine from naphthol and hydrazine. This is followed by the reaction of the naphthylhydrazine with formaldehyde to form the 2-[(1-Naphthylamino)methyl]phenol molecule. The final step is the reaction of the 2-[(1-Naphthylamino)methyl]phenol molecule with sulfuric acid to form the final product.
属性
IUPAC Name |
2-[(naphthalen-1-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-11,18-19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQHQRJZJKBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Naphthylamino)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)
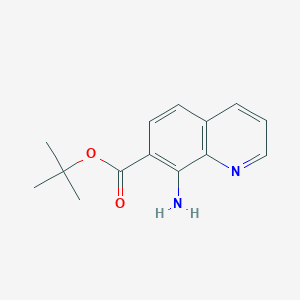
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)
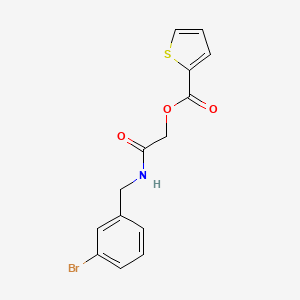
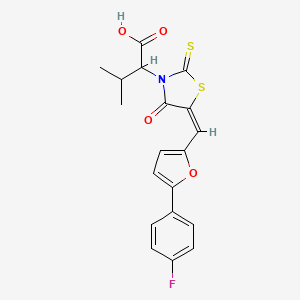
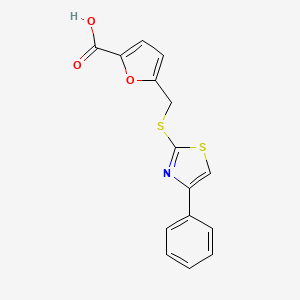
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B2787235.png)
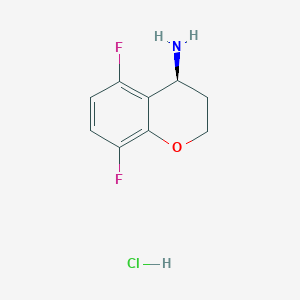

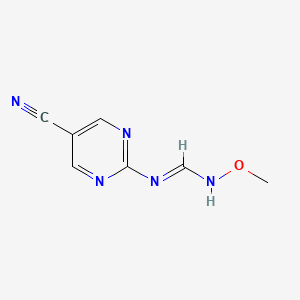
![3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B2787241.png)
